molecular formula C9H16ClNO B13498617 4-Amino-4-cyclopropylcyclohexan-1-one hydrochloride

4-Amino-4-cyclopropylcyclohexan-1-one hydrochloride

Cat. No.: B13498617
M. Wt: 189.68 g/mol
InChI Key: NWNDSVYTBVNKSO-UHFFFAOYSA-N
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Description

4-Amino-4-cyclopropylcyclohexan-1-one hydrochloride is a chemical compound with a unique structure that includes a cyclohexane ring substituted with an amino group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-4-cyclopropylcyclohexan-1-one hydrochloride typically involves the following steps:

    Formation of the Cyclohexanone Intermediate: The starting material, cyclohexanone, undergoes a series of reactions to introduce the cyclopropyl group at the 4-position.

    Amination: The intermediate is then subjected to amination reactions to introduce the amino group at the 4-position.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-Amino-4-cyclopropylcyclohexan-1-one hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted cyclohexanone derivatives.

Scientific Research Applications

4-Amino-4-cyclopropylcyclohexan-1-one hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-4-cyclopropylcyclohexan-1-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-Aminocyclohexanone: Lacks the cyclopropyl group, making it less sterically hindered.

    Cyclopropylamine: Contains the cyclopropyl group but lacks the cyclohexanone structure.

    Cyclohexanone: Lacks both the amino and cyclopropyl groups.

Uniqueness

4-Amino-4-cyclopropylcyclohexan-1-one hydrochloride is unique due to the presence of both the amino and cyclopropyl groups on the cyclohexanone ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

4-amino-4-cyclopropylcyclohexan-1-one;hydrochloride

InChI

InChI=1S/C9H15NO.ClH/c10-9(7-1-2-7)5-3-8(11)4-6-9;/h7H,1-6,10H2;1H

InChI Key

NWNDSVYTBVNKSO-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2(CCC(=O)CC2)N.Cl

Origin of Product

United States

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